molecular formula C23H24FN3O3S2 B2775364 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide CAS No. 361167-55-7

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide

Numéro de catalogue: B2775364
Numéro CAS: 361167-55-7
Poids moléculaire: 473.58
Clé InChI: MSIUXPVUBXDMAU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H24FN3O3S2 and its molecular weight is 473.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)-N-(4-(4-fluorophenyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group derived from 3,5-dimethylpiperidine and a thiazole moiety attached to a benzamide core. Its molecular formula is C18H22FN3O2SC_{18}H_{22}FN_3O_2S, with a molecular weight of approximately 357.45 g/mol. The structural complexity suggests diverse interactions with biological targets, particularly in cancer therapy and angiogenesis inhibition.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including:

  • Inhibition of Receptor Tyrosine Kinases (RTKs) : The compound is believed to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Inhibition of VEGFR-2 can lead to reduced vascularization in tumors, thereby limiting their growth and metastasis.
  • Cytotoxic Effects on Cancer Cells : Preliminary studies indicate that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown significant inhibitory effects on cell proliferation in assays involving human cancer cell lines such as HT-29 (colorectal cancer), A431 (skin cancer), and PC3 (prostate cancer).

Case Studies and Experimental Data

  • Cytotoxicity Assays : In vitro studies have demonstrated that the compound exhibits IC50 values ranging from 10 to 20 µM against several cancer cell lines. These values indicate moderate potency compared to established chemotherapeutic agents.
  • Western Blot Analysis : Studies using Western blotting techniques have revealed that treatment with this compound leads to the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2), suggesting an induction of apoptosis in treated cells.
  • VEGFR-2 Inhibition : The compound has been characterized as a selective inhibitor of VEGFR-2, with IC50 values reported in the low nanomolar range (e.g., IC50 = 8 nM). This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.

Data Table: Biological Activity Overview

Activity Cell Line IC50 (µM) Mechanism
CytotoxicityHT-2915Induction of apoptosis
CytotoxicityA43112Induction of apoptosis
CytotoxicityPC318Induction of apoptosis
VEGFR-2 Inhibition-8Inhibition of angiogenesis

Applications De Recherche Scientifique

Research indicates that this compound exhibits significant anticancer properties, particularly through its action as a kinase inhibitor . The inhibition of specific kinases is crucial in the treatment of various cancers, as these enzymes are often dysregulated in tumor cells.

Anticancer Properties

  • Inhibition of Non-Small Cell Lung Cancer (NSCLC) :
    • The compound has shown potent activity against NSCLC cell lines by targeting the epidermal growth factor receptor (EGFR), especially effective against the L858R mutation associated with drug resistance.
    • IC50 Values : Studies report IC50 values ranging from 5 to 20 nM for EGFR inhibition in NSCLC models.
  • Broad-Spectrum Activity Against Cancer Cell Lines :
    • In vitro studies have demonstrated efficacy against various cancer types beyond NSCLC, with significant reductions in cell viability observed across multiple cell lines.

Study on NSCLC

A pivotal study assessed the efficacy of this compound in NSCLC models, revealing its ability to inhibit both wild-type and mutant forms of EGFR. The results indicated a higher potency against the L858R mutation, which is often associated with resistance to conventional therapies.

Metabolic Stability Assessment

Another investigation focused on the metabolic stability of the compound using liver microsomes and plasma samples. Findings indicated favorable stability profiles, suggesting a promising pharmacokinetic profile for further development as a therapeutic agent.

Biological ActivityIC50 (nM)Cell LineNotes
EGFR Inhibition5 - 20Non-Small Cell Lung CancerMore potent against L858R mutant
Growth Inhibition<50Various Cancer Cell LinesSignificant reduction in cell viability
Metabolic StabilityN/ARat and Human Liver MicrosomesGood stability; no significant CYP inhibition

Synthesis and Development

The synthesis of this compound involves several steps that typically include the formation of thiazole rings and the introduction of piperidine and sulfonyl groups. The methodologies applied in synthesizing such compounds often utilize established protocols in organic chemistry to ensure high yields and purity.

Propriétés

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S2/c1-15-11-16(2)13-27(12-15)32(29,30)20-9-5-18(6-10-20)22(28)26-23-25-21(14-31-23)17-3-7-19(24)8-4-17/h3-10,14-16H,11-13H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSIUXPVUBXDMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.